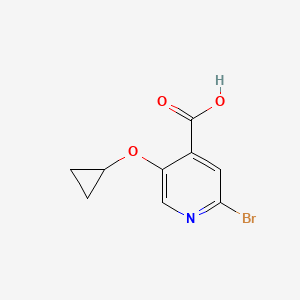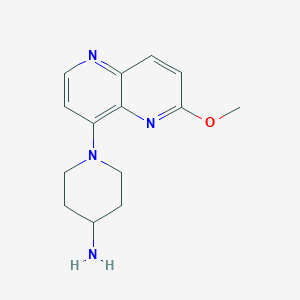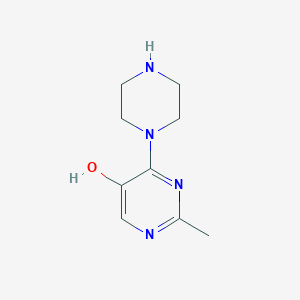
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO3S. It is a derivative of pyridine, characterized by the presence of a sulfonyl chloride group and a chlorine atom at the 5-position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride typically involves the reaction of 3-pyridinesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions, usually at low temperatures (0-5°C) to prevent decomposition and ensure high yield. The reaction proceeds as follows:
- Add thionyl chloride to water and cool the mixture to 0-5°C.
- Add cuprous chloride to the mixture.
- Introduce fluoboric acid diazonium salt to the solution and allow the reaction to proceed overnight at 0-5°C.
- Extract the reaction mixture with dichloromethane and combine the organic layers.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
- Dry the product over anhydrous sodium sulfate, filter, and concentrate to remove methylene chloride, yielding this compound with a yield of approximately 90.7% .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis.
Cuprous Chloride: Acts as a catalyst in the reaction.
Fluoboric Acid Diazonium Salt: Used in the diazotization step.
Dichloromethane: Solvent for extraction.
Sodium Bicarbonate Solution: Used for washing the organic layer.
Major Products
Sulfonamides: Formed by substitution with amines.
Sulfonates: Formed by substitution with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbonyl chloride: Contains a carbonyl chloride group instead of a sulfonyl chloride group.
Uniqueness
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a chlorine atom at the 5-position of the pyridine ring. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications .
Propriétés
Formule moléculaire |
C5H3Cl2NO3S |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
5-chloro-2-oxo-1H-pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO3S/c6-3-1-4(12(7,10)11)5(9)8-2-3/h1-2H,(H,8,9) |
Clé InChI |
HJLCGMYCSWAHRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=C1Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)



![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)




